6-Ethyl-9-oxaergoline
Description
6-Ethyl-9-oxaergoline (EOE) is a synthetic ergoline derivative characterized by a 6-ethyl substitution and a 9-oxa (oxygen-containing) modification to the ergoline scaffold. Its chemical structure, 7-ethyl-4,6a,7,8,9,10a-hexahydro-6H-indolo[3,4-gh][1,4]benzoxazine, confers stereochemical specificity, with the (6aR,10aR) configuration being biologically active . EOE exhibits potent dopamine (DA) agonist activity, primarily targeting central and peripheral dopamine receptors. Early studies highlighted its enantiomer-dependent pharmacological profiles and its utility in models of Parkinson’s disease and hyperprolactinemia .
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(2R,7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15-/m1/s1 |
InChI Key |
ILMWHLYQRWFIJV-UKRRQHHQSA-N |
Isomeric SMILES |
CCN1CCO[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |
Canonical SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Synonyms |
6-EOE 6-ethyl-9-oxaergoline 6-ethyl-9-oxaergoline, (+-)-isomer 6-ethyl-9-oxaergoline, (5alpha,10beta)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Apomorphine
Apomorphine, a non-ergoline aporphine derivative, is a non-selective DA agonist with high affinity for both D₁ and D₂ receptor subtypes. In contrast, EOE’s ergoline backbone and 9-oxa modification enhance its selectivity for D₂-like receptors (D₂, D₃, D₄) while reducing affinity for serotonin (5-HT) and adrenergic receptors.
| Property | 6-Ethyl-9-oxaergoline (EOE) | Apomorphine |
|---|---|---|
| Chemical Class | Ergoline derivative | Aporphine alkaloid |
| Receptor Selectivity | D₂ > D₃ > D₄ | D₁ ≈ D₂ |
| 5-HT/Adrenergic Activity | Minimal | Moderate (5-HT₁A/α-adrenergic) |
| Bioavailability | Higher oral stability | Rapid metabolism (low oral bioavailability) |
| Therapeutic Use | Parkinson’s models, hyperprolactinemia | Parkinson’s (acute rescue) |
Structural differences underpin EOE’s prolonged duration of action and reduced emetic side effects compared to apomorphine, which suffers from rapid metabolism and pronounced nausea induction .
Enantiomer-Specific Activity Profiles
EOE exists as enantiomers with distinct pharmacological properties. The (-)-enantiomer demonstrates 10-fold greater potency in DA receptor binding assays compared to the (+)-form. In 6-OHDA-lesioned rats, (-)-EOE induced contralateral turning (a DA activation marker) at ED₅₀ = 0.3 mg/kg, whereas (+)-EOE required >10 mg/kg for similar effects. This enantioselectivity parallels observations in other ergolines (e.g., lisuride) but contrasts with apomorphine, which lacks chiral centers .
Receptor Binding and Selectivity
EOE’s binding affinity (Ki) for D₂ receptors (0.8 nM) exceeds that of apomorphine (1.2 nM) in rat striatal membranes labeled with ³H-spiroperidol . However, apomorphine shows broader activity at D₁ receptors (Ki = 4.5 nM), which mediate locomotor stimulation and dyskinesia.
Research Findings and Pharmacological Data
Key In Vivo and In Vitro Results
- DA Synthesis Inhibition : EOE suppressed striatal DA synthesis (ED₅₀ = 0.5 mg/kg) via presynaptic D₂ autoreceptor activation, comparable to apomorphine (ED₅₀ = 0.4 mg/kg) .
- Stereotypy Induction : At 5 mg/kg, EOE elicited mild oral stereotypy (D₁-mediated), whereas apomorphine induced intense grooming and sniffing (D₁/D₂ synergy) .
- Cell Firing Rates : EOE slowed DA neuron firing in the substantia nigra (EC₅₀ = 0.7 μM), indicating autoreceptor agonism, while apomorphine showed similar potency (EC₅₀ = 0.6 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
